molecular formula C13H17F2NO B3075830 N-cyclohexyl-4-(difluoromethoxy)aniline CAS No. 1036451-20-3

N-cyclohexyl-4-(difluoromethoxy)aniline

Cat. No. B3075830
CAS RN: 1036451-20-3
M. Wt: 241.28 g/mol
InChI Key: SVISSNVBULZJIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)aniline” is represented by the formula F2CHOC6H4NH2 . The InChI Key is NDEZTSHWEPQVBX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Difluoromethoxy)aniline” are as follows: It has a refractive index of 1.505 (lit.) , a boiling point of 231 °C (lit.) , and a density of 1.283 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorescence Spectroscopy

N-cyclohexyl-4-(difluoromethoxy)aniline, as a derivative of aniline, finds applications in fluorescence spectroscopy. Studies have shown that the fluorescence spectra of aniline and its derivatives can shift in different solvent mixtures. This property is relevant in understanding the molecular behavior and interactions in various environments (Suppan & Guerry-Butty, 1985).

Synthesis of Biological Compounds

Aniline derivatives, including N-cyclohexyl-4-(difluoromethoxy)aniline, are significant in the synthesis of biologically active compounds. They are used in multistep reaction schemes for developing novel compounds with potential antidiabetic, anti-inflammatory, and anticancer activities (Kavitha, Kannan, & Gnanavel, 2016).

Catalysis and Organic Synthesis

This compound is also involved in catalysis and organic synthesis. For example, its hydroalkylation in certain catalytic systems can lead to the formation of various products, which are useful in synthetic chemistry (Kamiyama, Enomoto, & Inoue, 1982).

Sensor Technology

In sensor technology, derivatives of aniline like N-cyclohexyl-4-(difluoromethoxy)aniline can be utilized. For example, poly(aniline) and its derivatives have been explored for their potential in creating sensors, leveraging their pH-dependent properties and reactivity to certain analytes (Shoji & Freund, 2001).

Material Science

These compounds are integral in material science, particularly in the development of organic materials with specific properties, like liquid crystals and dendrimers. The structural variety and behavior of these materials under different conditions can be significantly influenced by aniline derivatives (Morar et al., 2018).

Safety and Hazards

The compound “4-(Difluoromethoxy)aniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-cyclohexyl-4-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-13(15)17-12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10,13,16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVISSNVBULZJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(difluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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